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Compound of Interest

Compound Name: PSB-12105
Cat. No.: B1193546
Get Quote
\ J

Target: Adenosine A2B Receptor (
AR) Method: Flow Cytometry-Based Ligand Binding Date: February 21, 2026

Abstract & Introduction

PSB-12105 is a potent, selective, and fluorescent antagonist for the human Adenosine
receptor (

AR). Chemically, it consists of a xanthine core (the pharmacophore for

antagonism) conjugated to a BODIPY fluorophore. Unlike traditional radioligand binding assays
using tritium (

H) or iodine (

1), PSB-12105 enables non-radioactive, high-throughput characterization of receptor affinity
and expression levels using flow cytometry.

This protocol details a Saturation Binding Assay designed to determine the equilibrium
dissociation constant (
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) of PSB-12105 and the maximum receptor density (

) on the cell surface. The method relies on quantifying Mean Fluorescence Intensity (MFI) of
cells incubated with increasing concentrations of PSB-12105 in the presence or absence of a
high-affinity competitor (PSB-603).

Key Pharmacological Parameters

Parameter Value / Description Source

Fluorescent Antagonist

Ligand Type
g P (BODIPY-Xanthine)

Human Adenosine

Target Receptor (
AR)

o o ~503 nm /~512 nm (FITC/GFP

Excitation/Emission Standard BODIPY
channel)

Estimate ~5-20 nM (Cell-dependent)
PSB-603 (

Non-Specific Blocker
= 0.553 nM)

Materials & Equipment
Reagents

e Tracer Ligand: PSB-12105 (Store stock at -20°C in DMSO, protected from light).
o Competitor (Cold Ligand): PSB-603 (Highly selective

antagonist).[1] Alternative: MRS-1754.

» Assay Buffer (FACS Buffer):

o PBS (Phosphate Buffered Saline), pH 7.4
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o 0.5% BSA (Bovine Serum Albumin) — Critical for preventing BODIPY adsorption to
plastics.

o 2 mM EDTA - Prevents cell clumping.
o 0.02% Sodium Azide (Optional) — Prevents receptor internalization at RT.
e Cell Line: CHO or HEK293 cells stably expressing

AR.

o Control: Parental CHO/HEK cells (null vector) to verify specificity.

Equipment

¢ Flow Cytometer: Capable of 488 nm excitation and 530/30 nm detection (e.g., BD
FACSCanto, Beckman CytoFLEX).

o Centrifuge: Swing-bucket rotor for 96-well plates or microfuge tubes.
o Plates: 96-well V-bottom plates (minimizes cell loss during washing).

Experimental Design Principles

The saturation isotherm is generated by incubating cells with a range of PSB-12105
concentrations.

» Total Binding (
): Cells + PSB-12105 (Variable Concentration).

e Non-Specific Binding (
): Cells + PSB-12105 (Variable) + Excess PSB-603 (Fixed, e.g., 1
M).

e Specific Binding (

): Calculated as
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Why Flow Cytometry? Unlike plate-reader assays, flow cytometry allows "gating" on the viable,
singlet cell population, eliminating noise from cell debris and dead cells which often trap
hydrophobic fluorescent probes non-specifically.

Workflow Visualization
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Figure 1: Workflow for Flow Cytometric Saturation Binding Assay.

Step-by-Step Protocol
Step 1: Cell Preparation

¢ Harvest CHO-

cells using an enzyme-free dissociation buffer (e.g., PBS + 5mM EDTA) to preserve receptor
integrity. Avoid Trypsin if possible, as it may cleave extracellular loops.

e Wash cells once with FACS Buffer (PBS + 0.5% BSA).
e Resuspend cells at a density of

cells/mL in FACS Buffer.

e Aliquot 100
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L(

cells) per well into a 96-well V-bottom plate.

Step 2: Ligand Preparation

Prepare a 10x concentration series of PSB-12105 in FACS Buffer.
o Concentration Range: 0, 1, 3, 10, 30, 100, 300 nM.

e Note: PSB-12105 is hydrophobic. Ensure intermediate dilutions are mixed well. Keep on ice
and protected from light.

Prepare a 10x stock of the Competitor (PSB-603).
» Final Assay Concentration: 1

M (1000 nM).

o Stock Prep: If final is 1

M, prepare 10

M in FACS Buffer.

Step 3: Incubation
» Non-Specific Binding Wells: Add 10

L of 10
M PSB-603 to designated wells.

» Total Binding Wells: Add 10

L of FACS Buffer (vehicle) to designated wells.

e Tracer Addition: Add 10

L of the respective PSB-12105 dilution to both Total and Non-Specific wells.
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e Final Volume: Adjust if necessary, but typically 100

L cells + 10

L blocker + 10
L tracer = 120
L.

¢ Incubate: 60 minutes at 4°C in the dark.

o Scientific Rationale: Incubation at 4°C prevents receptor internalization (endocytosis).
Since PSB-12105 is a fluorescent probe, internalization would trap the signal inside the
cell, making it impossible to wash away "unbound" ligand, thus artificially inflating affinity
calculations.

Step 4: Washing & Separation[4]

o Centrifuge plate at 400 x g for 5 minutes at 4°C.

 Flick the plate to discard supernatant (or aspirate carefully).
e Resuspend pellet in 200

L ice-cold FACS Buffer.

» Repeat centrifugation and wash step one more time (Total 2 washes).
o Caution: Do not over-wash. The "off-rate" (

) of fluorescent ligands can be fast. Two rapid washes are usually sufficient to remove free
probe without stripping bound probe.

e Resuspend final pellet in 200

L FACS Buffer.

Step 5: Detection

e Acquire data on a Flow Cytometer.[2][3]
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e Settings:
o FSC/SSC: Set linear scale. Gate on the main cell population (exclude debris).
o Fluorescence: Logarithmic scale. Channel: FITC/GFP (Ex 488nm / Em 530/30).

o Collect at least 10,000 events per well.

Data Analysis
Gating Strategy

e FSC vs SSC: Draw a gate around the main cell population ("Cells").
e FSC-H vs FSC-A: Gate on singlets to remove doublets ("Singlets").

o Histogram (FITC): Calculate the Geometric Mean Fluorescence Intensity (MFI) for the
"Singlets" population in each well.

Calculation

o Export MFI values for all Total Binding (
) and Non-Specific Binding (
) samples.
o Calculate Specific Binding (
):
Note: Perform this subtraction for each concentration point.[4]

» Plot Specific Binding (Y-axis) vs. Free Ligand Concentration (X-axis).
o Approximation: In flow cytometry, we often assume [Free Ligand]

[Added Ligand] because the reaction volume is large relative to the number of receptors
(Zone A conditions).
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 Fit data to the One-Site Specific Binding equation using non-linear regression (e.g.,
GraphPad Prism):

o : Specific Binding (MFI)
o : Concentration of PSB-12105 (nM)
o : Maximum binding capacity (in MFI units)

o : Equilibrium dissociation constant (nM)

Receptor-Ligand Equilibrium Model

- Equilibrium Constant

Kd = [R][L] / [RL]

Kd:Koﬁ/KonT

Ligand (L) Complex (RL) Receptor (R)
(PSB-12105) (Fluorescent) IS (hA2B)

Click to download full resolution via product page

Figure 2: Kinetic equilibrium governing the saturation binding analysis.

Troubleshooting & Optimization
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Issue

Possible Cause

Solution

High Non-Specific Binding

Hydrophobic nature of
BODIPY dye.

Increase BSA to 1% in buffer.
Ensure washes are ice-cold

and rapid.

Low Signal

Receptor expression is too low.

Use a high-expressing clone.
Verify expression with an
antibody (e.g., anti-A2B).

No Saturation (Linear Curve)

Concentration range too low.

Extend concentration range to

10x estimated

(e.g., up to 300-500 nM).

Cell Clumping

Calcium/Magnesium in buffer.

Use

-free PBS with 2-5 mM EDTA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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